molecular formula C26H27N3O2 B11579221 (3E)-3-({7-ethyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-({7-ethyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11579221
M. Wt: 413.5 g/mol
InChI Key: AZCHAWUDLXMOIC-PXLXIMEGSA-N
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Description

(3E)-3-({7-ETHYL-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({7-ETHYL-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives and various reagents to introduce the desired functional groups. Common synthetic routes may involve:

    Condensation Reactions: Combining indole derivatives with aldehydes or ketones under acidic or basic conditions to form the core structure.

    Substitution Reactions: Introducing the piperidine and ethyl groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: Modifying the oxidation state of specific functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({7-ETHYL-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the indole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(3E)-3-({7-ETHYL-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3E)-3-({7-ETHYL-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with potential anticancer properties.

    Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and neurotransmitter production.

    Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.

Uniqueness

(3E)-3-({7-ETHYL-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of both piperidine and indole moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

(3E)-3-[[7-ethyl-1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C26H27N3O2/c1-2-18-9-8-11-20-19(15-22-21-10-4-5-12-23(21)27-26(22)31)16-29(25(18)20)17-24(30)28-13-6-3-7-14-28/h4-5,8-12,15-16H,2-3,6-7,13-14,17H2,1H3,(H,27,31)/b22-15+

InChI Key

AZCHAWUDLXMOIC-PXLXIMEGSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCCC3)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCCC3)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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